
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide, also known as Compound 25, is a novel small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. Compound 25 was first synthesized in 2014 by a team of researchers at the University of Illinois, and since then, it has been the subject of several studies investigating its mechanism of action and potential uses in the field of medicine.
作用機序
The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 is not fully understood, but studies have shown that it acts on several cellular pathways involved in cell growth and survival. It has been found to inhibit the activity of several enzymes involved in cancer cell growth and to activate certain proteins that promote apoptosis in cancer cells. It has also been found to protect neurons from oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases.
Biochemical and physiological effects:
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 has been found to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to protect neurons from oxidative stress and inflammation. In vivo studies have shown that it can inhibit tumor growth in animal models and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 is that it has been shown to be effective in vitro and in vivo, which means it has potential as a therapeutic agent. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study. However, one limitation is that the synthesis method is complex and requires several steps, which can make it difficult to produce large quantities of the compound. Another limitation is that more research is needed to fully understand its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25. One direction is to further investigate its potential as a cancer therapy. This could involve testing its efficacy in different types of cancer and in combination with other therapies. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. This could involve testing its efficacy in animal models and in clinical trials. Other future directions could include investigating its potential as a therapy for other diseases, such as autoimmune diseases, and further optimizing the synthesis method to improve yield and purity.
合成法
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 involves a multi-step process that starts with the reaction of 3-chloro-4-methylphenyl isocyanate with 2-hydroxyethylamine to form the intermediate compound N-(3-chloro-4-methylphenyl)-N'-2-hydroxyethylurea. This intermediate is then reacted with 1-naphthaldehyde to form the final product, N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 has been found to have potential therapeutic applications in several areas of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 has been found to have neuroprotective effects, which means it can protect neurons from damage and death. This makes it a potential candidate for the development of new treatments for these diseases.
特性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-13-9-10-15(11-18(13)22)24-21(27)20(26)23-12-19(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-11,19,25H,12H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGMHWQBMMYJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

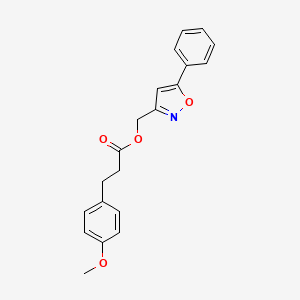
![N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2870758.png)
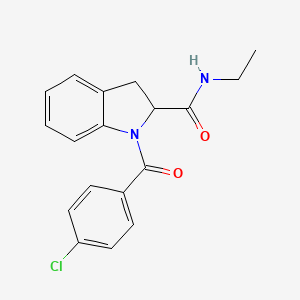
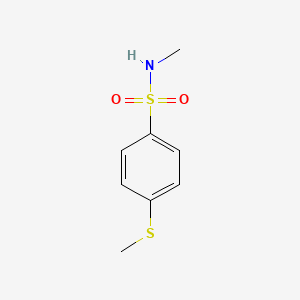

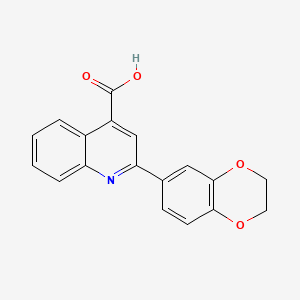
![4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2870770.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride](/img/structure/B2870771.png)
methanone](/img/structure/B2870772.png)
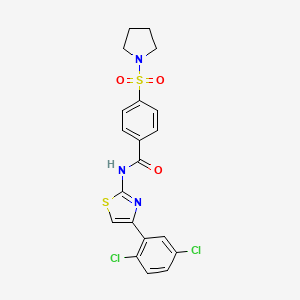
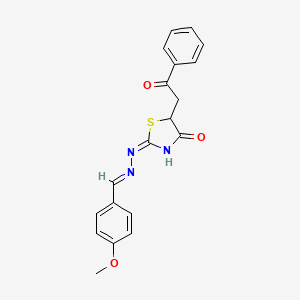
![3,4,5-trimethoxy-N-[4-[[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2870776.png)
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2870777.png)
![3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2870779.png)